3-(4-Chlorophenyl)-2'-thiomethylpropiophenone
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQPLOSNALVIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644471 | |
| Record name | 3-(4-Chlorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-79-6 | |
| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-[2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2’-thiomethylpropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and thiomethylpropiophenone.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with thiomethylpropiophenone in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chlorophenyl)-2’-thiomethylpropiophenone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2’-thiomethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, 0°C to room temperature.
Substitution: Amines or thiols, dimethylformamide or dichloromethane as solvent, room temperature to 80°C.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry
3-(4-Chlorophenyl)-2'-thiomethylpropiophenone has been studied for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Research has shown that derivatives of this compound can inhibit cell proliferation, suggesting a pathway for anticancer drug development .
- Anti-inflammatory Properties : The thiomethyl group may enhance the compound's ability to modulate inflammatory responses, making it a candidate for further exploration in treating inflammatory diseases .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds:
- Building Block for Chalcones : It can be utilized in the synthesis of chalcone derivatives, which are known for their diverse biological activities, including antimicrobial and antioxidant properties .
- Synthesis of Thioether Compounds : The thiomethyl group allows for further functionalization, leading to the development of thioether compounds that can be used in various chemical reactions.
The biological activity of this compound has been investigated in several studies:
- Mechanism of Action : The compound is believed to interact with specific molecular targets within cells, potentially modulating enzyme activity or receptor interactions. This interaction may lead to various pharmacological effects, including apoptosis in cancer cells .
-
Case Studies :
- Neuropharmacological Studies : Investigations have suggested that the compound may influence neurotransmitter levels, indicating possible applications in treating mood disorders .
- Cytotoxicity Assays : In vitro studies have demonstrated significant inhibition of cell proliferation in breast adenocarcinoma cell lines (MCF7), highlighting its potential as an anticancer agent .
Table 1: Biological Activities and Mechanisms
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Table 2: Comparison with Similar Compounds
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2’-thiomethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group enhances its binding affinity to these targets, while the thiomethyl group modulates its electronic properties, influencing its reactivity and stability. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural variations and their implications:
Key Observations :
- Bioactivity : The hydroxy-ester derivatives in exhibit potent antiproliferative effects (IC₅₀ as low as 0.12 mg/mL) with cancer cell selectivity, likely due to TRAP1-mediated pathways . The thiomethyl group in the target compound may alter selectivity or potency due to differences in hydrogen-bonding capacity versus sulfur’s electronegativity.
- Electronic Properties: Chalcones like C1 () and 4CPHPP () rely on enone systems for electron delocalization, which enhances stability and target binding .
Mechanistic Insights
- Hydroxy/Ester Derivatives () : These compounds inhibit histone deacetylases (HDACs) and HSP90/TRAP1 chaperones, triggering apoptosis via nuclear disintegration (DAPI staining loss) .
- Chalcones () : α,β-unsaturated ketones exhibit cytotoxicity through Michael addition reactions with cellular thiols or DNA intercalation .
- 4CPHPP () : DFT studies suggest strong intramolecular hydrogen bonding and charge transfer, which stabilize the molecule and enhance its reactivity .
Selectivity and Toxicity
- Hydroxy-ester derivatives show specificity for cancer cells (e.g., HCT-116) over HEK-293 cells, attributed to TRAP1 overexpression in tumors .
- Thiomethyl derivatives could face higher metabolic clearance due to sulfur oxidation but may also exploit unique redox environments in cancer cells for targeted activation.
Biological Activity
3-(4-Chlorophenyl)-2'-thiomethylpropiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C17H17ClOS
- CAS Number : 898787-79-6
The compound features a chlorophenyl group and a thiomethyl substituent, which are significant for its biological activity.
1. Antimicrobial Activity
Research indicates that thiourea derivatives, including this compound, exhibit considerable antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains:
- E. faecalis
- P. aeruginosa
- S. typhi
- K. pneumoniae
The minimum inhibitory concentration (MIC) values for these organisms range from 40 to 50 µg/mL, showcasing its potential as an antimicrobial agent comparable to standard antibiotics like ceftriaxone .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Mechanism of Action : The compound appears to target molecular pathways involved in cancer progression, particularly those affecting angiogenesis and cell signaling.
- IC50 Values : Studies have reported IC50 values ranging from 3 to 20 µM against different cancer cell lines, indicating significant cytotoxic effects .
Table 1: Anticancer Activity Overview
3. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties, particularly in inhibiting proinflammatory cytokines such as IL-6. This suggests a promising role in managing inflammatory diseases .
Case Studies
Several case studies have highlighted the biological efficacy of compounds related to or derived from this compound:
- Study on Antimicrobial Efficacy : A comparative study demonstrated that the compound exhibited a significant inhibition zone against tested bacterial strains, reinforcing its potential as an antimicrobial agent.
- Cancer Treatment Trials : Clinical trials involving derivatives of this compound have shown promising results in reducing tumor sizes in animal models, with ongoing research to evaluate its safety and efficacy in humans.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiomethyl group may enhance binding affinity to enzymes involved in disease processes.
- Receptor Modulation : The chlorophenyl moiety can influence receptor interactions, modulating cellular responses.
Q & A
Q. Basic Research Focus
- ¹H NMR : Identify the thiomethyl (-SCH₃) proton resonance at δ 2.45–2.55 ppm (singlet, integration 3H). Confirm coupling absence to adjacent protons .
- IR Spectroscopy : Detect C-S stretching vibrations at 680–720 cm⁻¹. Validate using ATR-FTIR with baseline correction .
- Mass Spectrometry : Observe [M+H]⁺ at m/z 307.3 (calculated for C₁₆H₁₄ClOS). Use high-resolution MS (HRMS) to distinguish from isobaric impurities .
How should researchers address contradictions between computational and experimental dipole moment values?
Advanced Research Focus
Discrepancies arise from solvent effects or conformational flexibility. Mitigation strategies:
Solvent Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for dichloromethane).
Conformational Sampling : Use molecular dynamics (MD) simulations to assess rotational barriers around the thiomethyl group.
Experimental Validation : Measure dipole moments via dielectric constant analysis in non-polar solvents (e.g., benzene) to minimize solvent interference .
What methods ensure high purity (>98%) for biological activity assays?
Q. Basic Research Focus
- Recrystallization : Use ethanol/water (7:3) at 4°C. Monitor purity via HPLC (C18 column, acetonitrile:H₂O 70:30, λ = 254 nm) .
- Microanalysis : Validate %C, %H, %Cl, and %S with ≤0.4% deviation from theoretical values (e.g., C₁₆H₁₄ClOS: C 62.63%, H 4.59%, Cl 11.55%, S 10.44%) .
How do non-covalent interactions influence the solid-state packing of this compound?
Advanced Research Focus
SC-XRD reveals:
- C–H⋯Cl Interactions : Stabilize layers along the a-axis with H⋯Cl distances of 2.85–3.10 Å .
- π–π Stacking : Centroid separation of 3.867 Å between chlorophenyl and chromene rings. Use Mercury software to visualize and quantify interaction energies .
Table 2 : Key Intermolecular Interactions
| Interaction Type | Distance (Å) | Geometry |
|---|---|---|
| C–H⋯Cl | 2.85–3.10 | Near-linear (160–175°) |
| π–π (centroid) | 3.867 | Offset stacking |
What strategies resolve overlapping signals in ¹³C NMR spectra of thiomethyl derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
